molecular formula C18H20N2O3S B15031573 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 2,2-dimethylpropanoate

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 2,2-dimethylpropanoate

Cat. No.: B15031573
M. Wt: 344.4 g/mol
InChI Key: VCEYKRUHSQQXOS-UHFFFAOYSA-N
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Description

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 2,2-dimethylpropanoate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and a but-2-yn-1-yl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 2,2-dimethylpropanoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized starting from 4-methylbenzoic acid, which undergoes cyclization with appropriate reagents to form the 1,3,4-oxadiazole core.

    Introduction of the Sulfanyl Group: The oxadiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Alkyne Formation: The resulting compound is further reacted with propargyl bromide to introduce the but-2-yn-1-yl group.

    Esterification: Finally, the compound is esterified with 2,2-dimethylpropanoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 2,2-dimethylpropanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The oxadiazole ring and sulfanyl group are likely involved in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol
  • 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol

Uniqueness

Compared to similar compounds, 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 2,2-dimethylpropanoate features an ester group that can undergo various chemical transformations, enhancing its versatility in synthetic applications. Additionally, the presence of the oxadiazole ring and sulfanyl group provides unique electronic properties that can be exploited in materials science .

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 2,2-dimethylpropanoate

InChI

InChI=1S/C18H20N2O3S/c1-13-7-9-14(10-8-13)15-19-20-17(23-15)24-12-6-5-11-22-16(21)18(2,3)4/h7-10H,11-12H2,1-4H3

InChI Key

VCEYKRUHSQQXOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C(C)(C)C

Origin of Product

United States

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